

Spectroscopic Elucidation of N-(2-phenoxyphenyl)acetamide: A Comprehensive Technical Guide

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Compound of Interest

Compound Name:	<i>N</i> -(2-phenoxyphenyl)acetamide
CAS No.:	143359-96-0
Cat. No.:	B104770

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Executive Summary

N-(2-phenoxyphenyl)acetamide, commonly referred to as 2-phenoxyacetanilide, is a highly functionalized aromatic compound featuring both an acetamide moiety and a diaryl ether linkage. It serves as a critical synthetic intermediate in medicinal chemistry, notably in the development of translocator protein (TSPO) radioligands such as PBR06 [1].

For researchers and drug development professionals, the unambiguous structural characterization of this molecule is paramount. This whitepaper provides an authoritative, in-depth analysis of the spectroscopic data (NMR, IR, and Mass Spectrometry) for **N-(2-phenoxyphenyl)acetamide**. Rather than merely listing empirical data, this guide deconstructs the causality behind the observed spectral phenomena—explaining how the molecule's electronic environment, steric hindrance, and potential for intramolecular hydrogen bonding dictate its analytical signature.

Structural Topology & Electronic Causality

The molecular formula of **N-(2-phenoxyphenyl)acetamide** is $C_{14}H_{13}NO_2$ (Molecular Weight: 227.26 g/mol). The structure consists of an aniline core substituted at the ortho-position (C2) with a phenoxy group and acetylated at the nitrogen (C1).

Key Electronic Drivers:

- **Amide Resonance:** The nitrogen lone pair is delocalized into the adjacent carbonyl group. This restricts rotation around the C-N bond, gives the carbonyl partial single-bond character, and heavily deshields the adjacent aromatic protons.
- **Ether Oxygen (+M Effect):** The phenoxy oxygen acts as a strong electron-donating group via resonance (+M effect) into both aromatic rings, shielding the ortho and para protons while simultaneously withdrawing electron density via induction (-I effect) from the attached ipso-carbons.
- **Steric Crowding & Hydrogen Bonding:** The ortho-relationship between the bulky phenoxy group and the acetamide group forces the molecule into a specific conformational space. Weak intramolecular hydrogen bonding between the amide N-H and the ether oxygen can occur, which restricts conformational freedom and broadens the N-H spectral signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive tool for mapping the carbon-hydrogen framework of **N-(2-phenoxyphenyl)acetamide**. The data below is standardized for a 400 MHz spectrometer using $CDCl_3$.

Quantitative Data: 1H and ^{13}C NMR

Table 1: 1H NMR Assignments (400 MHz, $CDCl_3$)

Position	Chemical Shift (ppm)	Multiplicity	Integration	Causality / Assignment
-CH ₃	2.15	Singlet (s)	3H	Acetyl methyl protons; deshielded by the adjacent electron-withdrawing carbonyl group.
Ar-H (Aniline C3)	6.85	Doublet of doublets (dd)	1H	Ortho to the ether oxygen; highly shielded by the oxygen's +M resonance effect.
Ar-H (Phenoxy)	6.95 - 7.05	Multiplet (m)	3H	Ortho and para protons of the phenoxy ring; shielded by the ether oxygen.
Ar-H (Aniline C4, C5)	7.05 - 7.15	Multiplet (m)	2H	Meta and para to the amide group; standard aromatic resonance range.
Ar-H (Phenoxy)	7.25 - 7.35	Multiplet (m)	2H	Meta protons of the phenoxy ring; unaffected by the oxygen's +M effect.
-NH	7.90	Broad singlet (br s)	1H	Amide proton; broadened by the quadrupolar

relaxation of ^{14}N and chemical exchange.

Ar-H (Aniline C6)	8.35	Doublet of doublets (dd)	1H	Ortho to the amide; strongly deshielded by the magnetic anisotropy of the C=O double bond.
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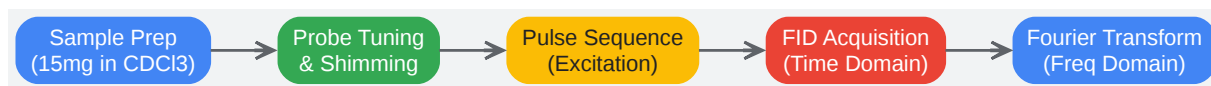
Table 2: ^{13}C NMR Assignments (100 MHz, CDCl_3)

Chemical Shift (ppm)	Carbon Type	Causality / Assignment
24.8	Primary (CH_3)	Acetyl methyl carbon.
115.0 - 129.5	Tertiary (CH)	Aromatic methine carbons (unsubstituted positions across both rings).
128.2	Quaternary (C)	Aniline C1 (attached directly to the amide nitrogen).
146.5	Quaternary (C)	Aniline C2 (attached to the ether oxygen).
156.8	Quaternary (C)	Phenoxy C1' (attached to the ether oxygen; highly deshielded by electronegativity).
168.4	Quaternary (C=O)	Amide carbonyl; deshielded by both the oxygen and nitrogen heteroatoms.

Self-Validating Experimental Protocol: High-Resolution 1D NMR

To ensure reproducibility and quantitative accuracy (qHNMR standards), the following protocol incorporates internal validation steps [2][3].

- **Sample Preparation:** Dissolve 10–15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS). Filter the solution through glass wool into a 5 mm precision NMR tube to remove paramagnetic particulates that cause field inhomogeneity.
- **Probe Tuning & Matching:** Insert the sample into the spectrometer. Perform a wobble curve analysis to tune the probe to the exact resonance frequencies of ^1H and ^{13}C . Validation: The reflected RF power curve must dip precisely at the target frequency, ensuring maximum signal-to-noise ratio (SNR).
- **Locking & Shimming:** Lock the magnetic field to the deuterium resonance of CDCl_3 (7.26 ppm). Execute gradient shimming (e.g., TopShim). Validation: A properly shimmed field will yield a TMS reference peak with a full-width at half-maximum (FWHM) of < 1.0 Hz.
- **Acquisition:**
 - For ^1H : Use a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 3 seconds to allow complete longitudinal relaxation (T_1) of all protons, preventing integration artifacts. Acquire 16 transients.
 - For ^{13}C : Use a proton-decoupled sequence (zgpg30). Set D1 to 2 seconds and acquire 512 transients.
- **Processing:** Apply an exponential window function with a line broadening (LB) of 0.3 Hz (^1H) and 1.0 Hz (^{13}C). Perform Fourier transformation, phase correction, and baseline correction.



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Step-by-step NMR acquisition and processing workflow highlighting internal validation nodes.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides a rapid, orthogonal method for confirming the functional groups of **N-(2-phenoxyphenyl)acetamide**. The vibrational modes are highly sensitive to the molecule's hydrogen-bonding network.

Quantitative Data: Vibrational Bands

Table 3: ATR-FTIR Spectral Data

Wavenumber (cm ⁻¹)	Vibration Mode	Intensity	Causality / Assignment
3320	N-H Stretch	Medium, Broad	Indicates a hydrogen-bonded amide N-H. The broadness is a direct result of varying H-bond lengths in the solid state.
3060	C-H Stretch (Ar)	Weak	Standard aromatic sp ² C-H stretching.
1675	C=O Stretch	Strong	Amide I band. Appears at a lower frequency than a standard ketone (~1715 cm ⁻¹) because resonance with the nitrogen lone pair weakens the C=O bond.
1535	N-H Bend	Strong	Amide II band. Arises from the coupling of N-H bending and C-N stretching.
1485, 1590	C=C Stretch	Medium	Aromatic ring breathing modes.
1230	C-O-C Stretch	Strong	Asymmetric stretching of the diaryl ether linkage.

750, 690	C-H Out-of-Plane	Strong	Diagnostic bending modes for mono-substituted (phenoxy) and ortho-disubstituted (aniline) aromatic rings.
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Self-Validating Experimental Protocol: ATR-FTIR

- **Background Collection:** Clean the diamond Attenuated Total Reflectance (ATR) crystal with volatile solvent (isopropanol). Collect a 32-scan background spectrum in ambient air to digitally subtract atmospheric H₂O and CO₂.
- **Sample Application & Compression:** Place 2 mg of the solid compound onto the crystal. Lower the pressure anvil until the torque-limiting clutch slips. Validation: The real-time spectral preview must display an Amide I peak (~1675 cm⁻¹) with an absorbance between 0.2 and 0.8 AU. If absorbance is <0.2, increase pressure or sample volume to ensure optimal evanescent wave penetration.
- **Acquisition & Processing:** Acquire 32 scans at 4 cm⁻¹ resolution from 4000 to 400 cm⁻¹. Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the IR beam.

Mass Spectrometry (MS)

Mass spectrometry provides definitive proof of molecular weight and structural connectivity through predictable fragmentation pathways. For amides and diaryl ethers, Electron Ionization (EI) at 70 eV induces highly specific bond cleavages[4].

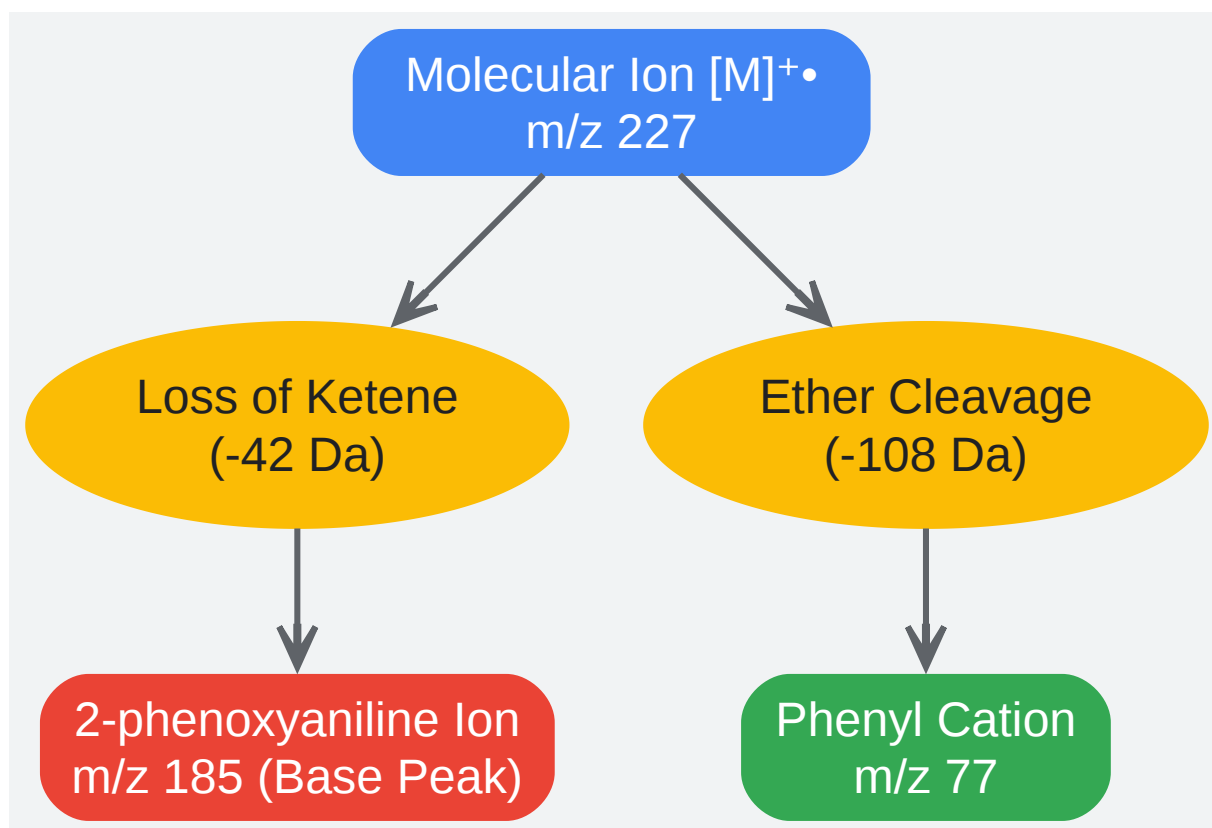
Quantitative Data: EI-MS Fragmentation

Table 4: EI-MS Data (70 eV)

m/z	Ion Type	Relative Abundance	Causality / Origin
227	$[M]^{+\bullet}$	45%	The intact molecular radical cation.
185	$[M - 42]^{+\bullet}$	100% (Base Peak)	Loss of ketene ($\text{CH}_2=\text{C}=\text{O}$). Acetamides universally undergo this rearrangement, yielding the corresponding amine radical cation (2-phenoxyaniline).
108	$[\text{C}_6\text{H}_5\text{OH}]^{+\bullet}$	25%	Cleavage of the ether bond accompanied by hydrogen transfer, yielding a phenol radical cation.
77	$[\text{C}_6\text{H}_5]^+$	40%	The phenyl cation, resulting from the direct homolytic cleavage of the diaryl ether bond.
43	$[\text{CH}_3\text{CO}]^+$	15%	The acylium ion, formed by the direct alpha-cleavage of the amide bond.

Mechanistic Fragmentation Pathway

The defining feature of **N-(2-phenoxyphenyl)acetamide** in EI-MS is the rapid expulsion of a neutral ketene molecule (42 Da). This leaves a highly stable 2-phenoxyaniline radical cation at m/z 185, which serves as the base peak. Subsequent fragmentation targets the ether linkage.



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Primary EI-MS fragmentation pathways for **N-(2-phenoxyphenyl)acetamide**.

Self-Validating Experimental Protocol: LC-ESI-MS

While EI-MS is excellent for structural elucidation, Electrospray Ionization (ESI) is preferred for purity analysis and intact mass confirmation.

- **Sample Preparation:** Prepare a 1 µg/mL solution in 50:50 Methanol:Water with 0.1% Formic Acid. Causality: Formic acid acts as a proton source, driving the formation of the $[M+H]^+$ pseudomolecular ion (m/z 228.1).
- **Chromatography:** Inject 2 µL onto a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Elute using a linear gradient of 5% to 95% Acetonitrile (0.1% FA) over 5 minutes.
- **Ionization (ESI+):** Set capillary voltage to +3.5 kV and desolvation temperature to 350 °C. Validation: Monitor the Total Ion Chromatogram (TIC). The analyte must elute as a symmetrical Gaussian peak. Tailing indicates secondary interactions with the column stationary phase, requiring a modification of the mobile phase pH.
- **Acquisition:** Scan the quadrupole from m/z 100 to 500. Extract the mass spectrum precisely at the apex of the chromatographic peak to ensure maximum signal purity.

References

- NMR Protocols and Methods | Springer Nature Experiments Source: Springer Nature URL: [\[Link\]](#)
- A Routine Experimental Protocol for qHNMR Illustrated with Taxol Source: PMC - NIH URL: [\[Link\]](#)
- Division of Medicinal Chemistry ABSTRACTS (Synthesis and Characterization of 2-phenoxyacetanilide derivatives) Source: ACS Medicinal Chemistry URL: [\[Link\]](#)
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